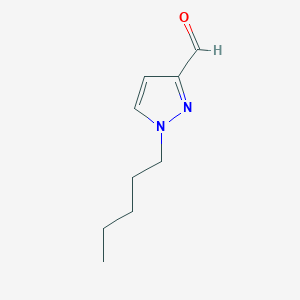

1-Pentyl-1H-pyrazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-pentylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C9H14N2O/c1-2-3-4-6-11-7-5-9(8-12)10-11/h5,7-8H,2-4,6H2,1H3 |

InChI Key |

IFBLQTGRLLHZBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=CC(=N1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pentyl 1h Pyrazole 3 Carbaldehyde

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a fundamental step in the synthesis of 1-pentyl-1H-pyrazole-3-carbaldehyde. Several classical and modern methods are employed, each offering distinct advantages in terms of regioselectivity and substrate scope.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, traditionally involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govmdpi.com This approach, known as the Knorr pyrazole synthesis, is a straightforward and widely used method for creating polysubstituted pyrazoles. mdpi.com

The reaction of a 1,3-dicarbonyl compound with a hydrazine can lead to the formation of two regioisomers, a challenge that can be addressed by carefully selecting the reaction conditions and the nature of the substituents on both reactants. nih.govmdpi.com For instance, the condensation of diketones with hydrazine in N,N-dimethylacetamide under acidic conditions can afford good yields and high regioselectivity. nih.gov Similarly, α,β-unsaturated ketones can react with hydrazine derivatives to form pyrazolines, which are then oxidized to the corresponding pyrazoles. nih.govmdpi.com The use of α,β-vinyl ketones with a leaving group allows for the direct formation of pyrazoles by elimination after the initial cyclization. mdpi.com

| Reactant 1 | Reactant 2 | Product(s) | Key Features |

| 1,3-Diketone | Hydrazine Derivative | Polysubstituted Pyrazoles | Simple, rapid, potential for regioisomers. nih.govmdpi.com |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazolines (then Pyrazoles) | Requires subsequent oxidation. nih.govmdpi.com |

| Acetylenic Ketones | Hydrazine Derivative | Mixture of Regioisomeric Pyrazoles | A long-established method. mdpi.com |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions provide a powerful and often highly regioselective route to pyrazoles. chim.it This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond. nih.govchim.ityoutube.com

Nitrile imines, generated in situ from hydrazonoyl halides, react with alkynes in a [3+2] cycloaddition to form pyrazoles. rsc.orgnih.gov The regioselectivity of this reaction is generally high, with the substituents on the nitrile imine and the alkyne directing the orientation of the addition. chim.it Similarly, diazo compounds can undergo cycloaddition with alkynes to yield pyrazoles. longdom.org The use of α-bromocinnamaldehyde as an alkyne surrogate in reactions with nitrile imines has been shown to produce 1,3,4,5-tetrasubstituted pyrazoles with complete regiochemical integrity. nih.gov

| 1,3-Dipole | Dipolarophile | Product | Key Features |

| Nitrile Imine | Alkyne | Substituted Pyrazole | High regioselectivity. chim.itrsc.org |

| Diazo Compound | Alkyne | Substituted Pyrazole | An alternative to nitrile imines. longdom.org |

| Nitrile Imine | α-Bromocinnamaldehyde | 1,3,4,5-Tetrasubstituted Pyrazole | Uses an alkyne surrogate. nih.gov |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like pyrazoles from simple starting materials in a single pot. beilstein-journals.orgrsc.org These reactions offer significant advantages over traditional multi-step syntheses by reducing reaction time, waste, and purification efforts. beilstein-journals.org

One common MCR approach for pyrazole synthesis involves the in-situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov For example, a three-component reaction of an enaminone, an aldehyde, and a hydrazine derivative can lead to the formation of 1H-pyrazoles. longdom.org Another versatile MCR involves the reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate, often in the presence of a catalyst, to produce highly substituted pyrano[2,3-c]pyrazoles. nih.govmdpi.com

Syntheses from Pre-existing Heterocyclic Systems

Pyrazoles can also be synthesized through the transformation of other heterocyclic rings. nih.gov This approach can be particularly useful for accessing specific substitution patterns that might be difficult to achieve through de novo synthesis.

For instance, pyranones are common precursors for pyrazole synthesis. The reaction of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines in the presence of a catalyst can yield 5-substituted pyrazoles. nih.gov Similarly, chromones can be converted to 3,4-diarylpyrazoles through a sequence involving a Suzuki coupling followed by reaction with hydrazine hydrate. nih.gov Isoxazoles can also serve as starting materials, undergoing nucleophilic attack by hydrazines to rearrange into pyrazoles. longdom.org

| Starting Heterocycle | Reagent(s) | Product | Key Features |

| 2,3-Dihydro-4H-pyran-4-one | Arylhydrazine | 5-Substituted Pyrazole | Transformation of a pyranone ring. nih.gov |

| Chromone | Arylboronic Acid, Hydrazine Hydrate | 3,4-Diarylpyrazole | Involves a Suzuki coupling step. nih.gov |

| Isoxazole | Hydrazine | Pyrazole | Ring transformation reaction. longdom.org |

Installation of the N-Pentyl Group

Once the pyrazole ring, with the required 3-formyl group or a precursor, is formed, the final step is the introduction of the pentyl group at the N1 position.

N-Alkylation Methods for Pyrazoles

The N-alkylation of pyrazoles is a common and crucial transformation for introducing substituents onto the pyrazole nitrogen. Traditional methods often involve the deprotonation of the pyrazole NH with a base, followed by reaction with an alkyl halide. mdpi.com

More recent and alternative methods have been developed to overcome some of the limitations of classical N-alkylation, such as the need for strong bases or high temperatures. semanticscholar.org These include:

Mitsunobu Reaction: This reaction allows for the alkylation of pyrazoles under mild conditions. mdpi.com

Transition Metal Catalysis: Various transition metal catalysts have been employed to facilitate the N-alkylation of pyrazoles. mdpi.com

Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid, to achieve N-alkylation. mdpi.comsemanticscholar.org This approach provides a good yield of N-alkyl pyrazoles and avoids the use of strong bases. mdpi.com

Enzymatic Alkylation: Engineered enzymes have been developed to perform selective N-alkylation of pyrazoles with simple haloalkanes, offering high regioselectivity. nih.gov

Catalysis with Crystalline Aluminosilicates or Aluminophosphates: These solid acid catalysts can be used for the N-alkylation of pyrazoles with alcohols or their derivatives, providing a method that is particularly useful for industrial applications due to the ease of catalyst separation. google.comgoogle.com

The choice of alkylation method depends on the specific substrate, desired regioselectivity, and reaction scale. For unsymmetrical pyrazoles, a mixture of regioisomers is often obtained, with the major product typically determined by steric factors. mdpi.com

Alkylation under Basic Conditions

The N-alkylation of pyrazoles using an alkyl halide in the presence of a base is a conventional and widely employed method. mdpi.comsemanticscholar.org This reaction proceeds via the deprotonation of the pyrazole nitrogen, which possesses an acidic proton, to form a pyrazolate anion. This nucleophilic anion then attacks the electrophilic alkyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane) in a nucleophilic substitution reaction to yield the N-alkylated pyrazole.

Commonly used bases include strong bases like sodium hydride (NaH) or potassium tert-butoxide, and milder bases such as potassium carbonate (K2CO3). researchgate.net The choice of solvent is critical and typically involves aprotic polar solvents like dimethylformamide (DMF) or acetonitrile. Phase-transfer catalysis (PTC) offers a solvent-free alternative, enhancing the reactivity and yield by facilitating the transfer of the pyrazolate anion into an organic phase where it reacts with the alkyl halide. researchgate.net For an unsubstituted pyrazole, this method yields a single product, 1-pentyl-1H-pyrazole. However, for asymmetrically substituted pyrazoles, it can lead to a mixture of regioisomers. mdpi.com

Table 1: Alkylation under Basic Conditions - Representative Conditions

| Base | Alkylating Agent | Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| Potassium tert-butoxide | Pentyl Halide | 18-crown-6 | Diethyl ether | Room Temp. | Phase-transfer process for N-alkylation. researchgate.net |

| Potassium Carbonate (K2CO3) | Pentyl Halide | None | DMSO | Room Temp. to 80°C | Effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles. researchgate.net |

Acid-Catalyzed N-Alkylation Approaches

Acid-catalyzed methods provide an alternative to base-mediated alkylations, often proceeding under milder conditions and avoiding the need for strong bases. mdpi.com One notable approach involves the use of alcohol-derived trichloroacetimidates as alkylating agents, activated by a Brønsted acid catalyst such as camphorsulfonic acid (CSA). mdpi.comsemanticscholar.orgresearchgate.net In this process, pentyl trichloroacetimidate, synthesized from 1-pentanol (B3423595), would serve as the electrophile. The acid catalyst protonates the imidate, making it a highly reactive electrophile for the pyrazole nitrogen to attack. This method is advantageous as it avoids harsh basic conditions and high temperatures. mdpi.com

Another acid-catalyzed approach utilizes solid acid catalysts, such as crystalline aluminosilicates or aluminophosphates (e.g., zeolites). google.comgoogle.com In this heterogeneous catalysis system, a mixture of pyrazole and 1-pentanol is passed over the heated catalyst bed. The reaction can be performed in a gas-phase flow system at temperatures ranging from 150 to 400°C. google.com This method is industrially appealing as it uses inexpensive starting materials, generates water as the only by-product, and allows for easy separation and potential recycling of the catalyst. google.comgoogle.com

Table 2: Acid-Catalyzed N-Alkylation Approaches | Alkylating Agent | Catalyst | Solvent | Temperature | Key Feature | | :--- | :--- | :--- | :--- | :--- | :--- | | Pentyl Trichloroacetimidate | Camphorsulfonic acid (CSA) | Dichloroethane (DCE) | Room Temperature | Mild conditions, avoids strong bases. mdpi.comsemanticscholar.org | | 1-Pentanol | Crystalline Aluminosilicate | None (Gas Phase) | 150-400°C | Industrially viable, generates only water as a by-product. google.com |

Direct N-Alkylation with Primary Aliphatic Amines

A more recent and innovative method involves the direct synthesis of N-alkyl pyrazoles from primary aliphatic amines. nih.govnih.govresearchgate.net This protocol offers a significant advantage by using readily available primary amines, such as pentylamine, as the source of the N-substituent. The reaction typically involves treating the primary amine with a 1,3-diketone and an amination reagent in a one-pot synthesis. nih.gov This approach is notable for its mild conditions, short reaction times, and the avoidance of inorganic reagents. nih.gov While traditional methods often rely on hydrazine derivatives, which can be difficult to handle, this strategy provides a more direct and efficient route to a wide variety of N-substituted pyrazoles. nih.gov

Enzymatic approaches have also been developed, utilizing engineered enzymes in a biocatalytic cascade. nih.govnih.govuni-stuttgart.de In such a system, a halide methyltransferase can be engineered to use larger haloalkanes (like 1-iodopentane) to generate a cofactor analogue, which then donates the pentyl group to the pyrazole substrate in a highly regioselective manner. nih.gov This biocatalytic method represents a green chemistry approach, operating under mild conditions with exceptional selectivity. uni-stuttgart.de

Table 3: Direct N-Alkylation with Primary Aliphatic Amines

| Amine Source | Other Reagents | Catalyst | Conditions | Advantage |

|---|---|---|---|---|

| Pentylamine | 1,3-Diketone, Amination Reagent | None | Mild, Short Reaction Time | Direct use of primary amine, avoids hydrazine. nih.govresearchgate.net |

Introduction of the Carbaldehyde Moiety at C-3

Once the 1-pentyl-1H-pyrazole precursor is synthesized, the next stage is the introduction of a carbaldehyde (formyl) group at the C-3 position. The C-3 and C-5 positions of the pyrazole ring are electronically similar, but substitution can often be directed based on the reaction conditions and the steric bulk of the N-1 substituent. For formylation, several reliable methods are available.

Vilsmeier-Haack Formylation of Pyrazole Precursors

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction employs the Vilsmeier reagent, an electrophilic chloroiminium ion, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl3). wikipedia.orgsemanticscholar.org

The 1-pentyl-1H-pyrazole precursor reacts with the Vilsmeier reagent in an electrophilic aromatic substitution. The iminium ion intermediate that is formed is subsequently hydrolyzed during aqueous workup to yield the desired 1-pentyl-1H-pyrazole-3-carbaldehyde. wikipedia.org This method is a cornerstone for preparing pyrazole-carbaldehydes and is widely documented for its reliability and good yields. umich.eduresearchgate.net Depending on the substitution pattern of the pyrazole, formylation can occur at the C-4 position; however, for an N-1 substituted pyrazole without a C-4 substituent, the formylation is expected at the C-3 or C-5 position.

Table 4: Vilsmeier-Haack Formylation of Pyrazoles

| Substrate Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| 1-Substituted Pyrazole | DMF, POCl3 | 70-80°C | 1-Substituted Pyrazole-4-carbaldehyde. researchgate.net |

| Phenylhydrazones | DMF, POCl3 | Heating | 1-Phenyl-1H-pyrazole-4-carbaldehydes. semanticscholar.org |

Oxidation of Corresponding Hydroxymethylpyrazoles

An alternative, two-step route to the carbaldehyde involves the oxidation of the corresponding primary alcohol, (1-pentyl-1H-pyrazol-3-yl)methanol. This alcohol precursor would first need to be synthesized, for instance, by reacting a 3-lithiated-1-pentylpyrazole with formaldehyde (B43269) or by reducing a 1-pentyl-1H-pyrazole-3-carboxylic acid ester.

Once the (1-pentyl-1H-pyrazol-3-yl)methanol is obtained, it can be oxidized to the aldehyde. A variety of selective oxidizing agents can be employed for this transformation to prevent over-oxidation to the carboxylic acid. researchgate.net Manganese dioxide (MnO2) is a common and effective reagent for oxidizing allylic and benzylic-type alcohols, including those on heterocyclic rings. Other suitable reagents include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their mild conditions and high efficiency in converting primary alcohols to aldehydes. A more recent method utilizes iron(III) chloride (FeCl3·6H2O) as a catalyst for this oxidation, offering a greener and more economical alternative. researchgate.net

Table 5: Oxidation of Hydroxymethylpyrazoles to Pyrazole-carbaldehydes

| Alcohol Precursor | Oxidizing Agent/Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|---|

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl3·6H2O | Dichloromethane | Reflux | Green, no over-oxidation to carboxylic acid. researchgate.net |

| Primary Hydroxymethylpyrazole | Manganese Dioxide (MnO2) | Chloroform/Dichloromethane | Room Temp. to Reflux | Standard, selective oxidation. |

Palladium-Catalyzed Formylation Methods

Modern synthetic chemistry offers sophisticated palladium-catalyzed methods for formylation. These reactions typically involve the cross-coupling of a functionalized pyrazole with a formyl group equivalent. For instance, a 3-halo-1-pentylpyrazole (e.g., 3-iodo-1-pentylpyrazole) could undergo a palladium-catalyzed carbonylation reaction. A notable advancement in this area is the use of formic acid (HCOOH) as a convenient and environmentally friendly source of carbon monoxide (CO). organic-chemistry.org In a reaction catalyzed by a palladium complex, such as Pd(OAc)2 with a phosphine (B1218219) ligand, the aryl or heteroaryl halide is carbonylated and subsequently reduced in situ to the aldehyde. organic-chemistry.org

Another palladium-catalyzed strategy involves the functionalization of pyrazole triflates (trifluoromethanesulfonates). ktu.edu A 1-pentyl-1H-pyrazol-3-ol could be converted to its corresponding triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This triflate can then be subjected to formylation conditions, potentially via a carbonylation or a reaction with a synthetic equivalent of a formyl anion. These methods offer high functional group tolerance and are powerful tools for the late-stage functionalization of complex molecules. ktu.edu

Table 6: Palladium-Catalyzed Formylation Methods

| Substrate | Formyl Source | Catalyst System | Conditions | Key Feature |

|---|---|---|---|---|

| Aryl/Heteroaryl Iodide | Formic Acid (HCOOH) | Pd(OAc)2, PPh3, Et3N | Toluene, 80°C | Uses HCOOH as a safe CO source. organic-chemistry.org |

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and enhance efficiency.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. For pyrazole synthesis, these conditions can lead to shorter reaction times, simpler work-up procedures, and reduced waste. One notable solvent-free approach involves the microwave-assisted cyclization of 3-[1-(phenylhydrazono)ethyl]chromen-2-ones with CuO/SBA-15 to produce chromeno[4,3-c]pyrazol-4(1H)-ones. clockss.org This method offers good to excellent yields in short reaction times. clockss.org Another example is the one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst at room temperature, which is both economical and environmentally friendly. mdpi.com The use of peroxymonosulfate-alumina under microwave irradiation also allows for the rapid transformation of aldehydes into nitriles in a solvent-free system. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Several microwave-assisted methods for pyrazole synthesis have been developed, often leading to higher yields and shorter reaction times compared to conventional heating. dergipark.org.tr For instance, the synthesis of 1-carboamidopyrazolo[3,4-b]quinolines was achieved by refluxing 2-chloroquinoline-3-carbaldehyde (B1585622) and 2,4-dinitrophenylhydrazine (B122626) in water under microwave irradiation. dergipark.org.tr Another efficient protocol involves a two-step microwave-assisted synthesis of pyrazole derivatives from acetophenone (B1666503) and substituted phenylhydrazine, followed by reaction with a Vilsmeier-Haack reagent. dergipark.org.tr The synthesis of pyrazolo[3,4-b]pyridine derivatives has also been accomplished through a one-pot condensation under microwave irradiation in aqueous media catalyzed by InCl3. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazoles

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional | ~20 hours | - | Reflux in ethanol (B145695) | dergipark.org.tr |

| Microwave | 8-10 minutes | - | Solvent-free | dergipark.org.tr |

| Microwave | 2-5 minutes | - | 1000W, water | dergipark.org.tr |

| Microwave | 5-6 minutes | - | 200W then 400W | dergipark.org.tr |

| Microwave | 4 minutes | 82-96% | 100W, 70°C, 2.2 bar | dergipark.org.tr |

Heterogeneous Catalysis and Biocatalytic Methods

The use of heterogeneous catalysts offers significant advantages, including ease of separation and reusability, which aligns with the principles of green chemistry. Nickel-based heterogeneous catalysts have been successfully employed in the one-pot synthesis of pyrazoles from hydrazine, acetophenone derivatives, and aldehyde derivatives at room temperature. mdpi.com This method is noted for its low catalyst loading and short reaction times. mdpi.com Similarly, graphene oxide has been used as a recyclable heterogeneous catalyst for the ultrasound-assisted synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium. nih.gov While biocatalytic methods are a cornerstone of green chemistry, their specific application to the synthesis of 1-pentyl-1H-pyrazole-3-carbaldehyde is not yet extensively documented in the reviewed literature.

Flow Chemistry Techniques

Flow chemistry provides a continuous and controlled environment for chemical reactions, often leading to improved safety, scalability, and product consistency. The Knorr cyclocondensation has been adapted to a continuous-flow process for the synthesis of pyrazole derivatives, demonstrating high efficiency in the workup step. nih.gov Furthermore, the 1,3-dipolar cycloaddition of diazo compounds with terminal alkynes has been successfully performed in a continuous flow system to yield pyrazoles. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

Controlling the regioselectivity of pyrazole synthesis is crucial for obtaining the desired isomer. The reaction of unsymmetrical β-diketones with hydrazines can lead to a mixture of regioisomers. However, several strategies have been developed to achieve regioselective synthesis.

One approach involves the use of a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which allows for regioselective pyrazole synthesis. acs.org The Vilsmeier-Haack reaction is another key method for introducing a formyl group at a specific position on the pyrazole ring. semanticscholar.orgresearchgate.netresearchgate.net The reaction of hydrazones with the Vilsmeier reagent (a mixture of DMF and POCl3) is a common route to pyrazole-4-carbaldehydes. semanticscholar.orgresearchgate.net

The synthesis of 3,4-diaryl-1H-pyrazoles has been achieved with high regioselectivity through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. rsc.org The regioselectivity of this transformation was confirmed by 2D-NOESY and HMBC NMR techniques. rsc.org For trifluoromethylated pyrazoles, iodination reactions have been used to selectively introduce an iodine atom at either the 4- or 5-position, which can then be used for further functionalization through cross-coupling reactions. researchgate.net

In the synthesis of hydroxy-substituted pyrazole-4-carboxylates, regioselectivity is achieved by carefully choosing the starting materials and reaction conditions. nih.gov For example, the synthesis of 5-hydroxy-1H-pyrazoles involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization. nih.gov A different two-step synthesis was developed for the isomeric 3-hydroxy-1H-pyrazole-4-carboxylates. nih.gov

Stereochemical control is generally not a factor in the synthesis of the aromatic pyrazole ring itself. However, if chiral centers are present in the substituents, their stereochemistry must be considered and controlled during the synthesis.

Reactivity and Chemical Transformations of 1 Pentyl 1h Pyrazole 3 Carbaldehyde

Reactions Involving the Aldehyde Group

The aldehyde functional group in 1-Pentyl-1H-pyrazole-3-carbaldehyde is a primary site for a variety of chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions. These transformations provide pathways to a wide array of derivative compounds with potential applications in various fields of chemistry.

Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)

Knoevenagel Condensation: 1-Pentyl-1H-pyrazole-3-carbaldehyde is expected to undergo Knoevenagel condensation with active methylene (B1212753) compounds. This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. For instance, in a reaction analogous to other pyrazole-3-carbaldehydes, it would react with malononitrile (B47326) in the presence of a catalyst like ammonium (B1175870) carbonate in aqueous media to yield 2-((1-pentyl-1H-pyrazol-3-yl)methylene)malononitrile. The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde's carbonyl carbon, followed by dehydration.

Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. For example, the reaction of 1-Pentyl-1H-pyrazole-3-carbaldehyde with various substituted anilines in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, would yield the corresponding N-((1-pentyl-1H-pyrazol-3-yl)methylene)anilines.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 1-Pentyl-1H-pyrazole-3-carbaldehyde | Malononitrile | 2-((1-Pentyl-1H-pyrazol-3-yl)methylene)malononitrile | Knoevenagel Condensation |

| 1-Pentyl-1H-pyrazole-3-carbaldehyde | Substituted Aniline | N-((1-Pentyl-1H-pyrazol-3-yl)methylene)aniline | Schiff Base Formation |

Oxidation Reactions to Carboxylic Acids

The aldehyde group of 1-Pentyl-1H-pyrazole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-Pentyl-1H-pyrazole-3-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (B83412) (KMnO4) in an aqueous basic solution, followed by acidification. Other reagents, such as Jones reagent (CrO3 in sulfuric acid) or Tollens' reagent, can also be employed for this purpose. The reaction involves the conversion of the aldehyde's C-H bond into a C-O bond.

| Starting Material | Reagent | Product |

|---|---|---|

| 1-Pentyl-1H-pyrazole-3-carbaldehyde | Potassium Permanganate (KMnO4) | 1-Pentyl-1H-pyrazole-3-carboxylic acid |

Reduction Reactions to Alcohols

The aldehyde can be reduced to the corresponding primary alcohol, (1-Pentyl-1H-pyrazol-3-yl)methanol. This is a common transformation in organic synthesis and can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol is a mild and selective reagent for this purpose. More powerful reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent can also be used, though NaBH4 is generally preferred for its ease of handling. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

| Starting Material | Reagent | Product |

|---|---|---|

| 1-Pentyl-1H-pyrazole-3-carbaldehyde | Sodium Borohydride (NaBH4) | (1-Pentyl-1H-pyrazol-3-yl)methanol |

Nucleophilic Additions

The electrophilic carbon of the aldehyde group in 1-Pentyl-1H-pyrazole-3-carbaldehyde is susceptible to attack by various nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group. For instance, the reaction with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) would yield a secondary alcohol, 1-(1-Pentyl-1H-pyrazol-3-yl)ethanol, after an acidic workup. The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, forming a new carbon-carbon bond and an alkoxide intermediate, which is then protonated.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 1-Pentyl-1H-pyrazole-3-carbaldehyde | Methylmagnesium Bromide | 1-(1-Pentyl-1H-pyrazol-3-yl)ethanol |

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

For 1-substituted pyrazoles, electrophilic substitution typically occurs at the C4 position, which is the most electron-rich and sterically accessible position. Therefore, 1-Pentyl-1H-pyrazole-3-carbaldehyde is expected to undergo electrophilic substitution at the C4 position. For example, bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent would likely yield 4-bromo-1-pentyl-1H-pyrazole-3-carbaldehyde. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex intermediate.

| Starting Material | Reagent | Product |

|---|---|---|

| 1-Pentyl-1H-pyrazole-3-carbaldehyde | N-Bromosuccinimide (NBS) | 4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgyoutube.com For pyrazole systems like 1-Pentyl-1H-pyrazole-3-carbaldehyde, these reactions typically require the presence of a halide or triflate on the pyrazole ring to facilitate the reaction.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely used reaction. libretexts.org For pyrazole-containing compounds, this reaction has been successfully employed. For instance, the Suzuki-Miyaura cross-coupling of unprotected azole halides, including pyrazoles, can be achieved using specific palladium precatalysts under mild conditions. nih.gov This method allows for the direct arylation of the pyrazole ring without the need for protecting the nitrogen atoms. nih.gov While specific examples with 1-Pentyl-1H-pyrazole-3-carbaldehyde are not extensively documented, the general applicability to pyrazole systems suggests its potential for similar transformations. The reaction of a halogenated derivative, such as 4-bromo-1-pentyl-1H-pyrazole-3-carbaldehyde, with a boronic acid in the presence of a palladium catalyst and a base would be the expected pathway. A general procedure for the Suzuki-Miyaura cross-coupling of unprotected azole halides involves reacting the aryl halide with a boronic acid using a palladium precatalyst like P1 or P2, and a base such as potassium phosphate (B84403) in a dioxane/water solvent system at elevated temperatures. nih.gov

Sonogashira Coupling:

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction has been applied to the synthesis of various pyrazole derivatives. rsc.orgresearchgate.net A cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones has been developed as an efficient method for preparing pyrazoles. rsc.orgresearchgate.net In the context of 1-Pentyl-1H-pyrazole-3-carbaldehyde, a halogenated precursor would be necessary for this transformation. The reaction would involve the palladium- and copper-cocatalyzed coupling of the halogenated pyrazole with a terminal alkyne in the presence of a base. libretexts.org

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org This reaction has been utilized in the synthesis of various pyrazole-containing compounds. For example, new indole-pyrazole hybrids have been synthesized through the palladium-catalyzed ligandless Heck coupling reaction of 4-ethenyl-1H-pyrazoles and 5-bromo-3H-indoles. researchgate.net The reaction of a halogenated 1-Pentyl-1H-pyrazole-3-carbaldehyde with an alkene in the presence of a palladium catalyst and a base would be the expected pathway to form a substituted alkene derivative. organic-chemistry.org

Stille Reaction:

The Stille reaction couples an organotin compound with an organohalide. wikipedia.org While less common than the Suzuki or Heck reactions for pyrazole functionalization, it remains a viable method for carbon-carbon bond formation. The reaction would proceed by reacting a halogenated 1-Pentyl-1H-pyrazole-3-carbaldehyde with an organostannane in the presence of a palladium catalyst.

| Reaction | Typical Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated Pyrazole, Boronic Acid | Pd Catalyst, Base (e.g., K₃PO₄) | Aryl/Vinyl-substituted Pyrazole |

| Sonogashira | Halogenated Pyrazole, Terminal Alkyne | Pd Catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted Pyrazole |

| Heck | Halogenated Pyrazole, Alkene | Pd Catalyst, Base | Alkenyl-substituted Pyrazole |

| Stille | Halogenated Pyrazole, Organostannane | Pd Catalyst | Aryl/Vinyl-substituted Pyrazole |

Derivatization at Nitrogen Atoms

The pyrazole ring in 1-Pentyl-1H-pyrazole-3-carbaldehyde has two nitrogen atoms. The N1 position is already substituted with a pentyl group. The remaining N2 atom is available for further derivatization, most commonly through quaternization to form pyrazolium (B1228807) salts.

N-alkylation of pyrazoles can be achieved using various methods, including phase transfer catalysis without a solvent. researchgate.net This method has been shown to be effective for the alkylation of pyrazole itself, leading to N-alkylpyrazoles in high yields. researchgate.net While the N1 position of 1-Pentyl-1H-pyrazole-3-carbaldehyde is blocked, quaternization at the N2 position can be accomplished by reacting it with an alkylating agent, such as an alkyl halide. This reaction would result in the formation of a 1-pentyl-2-alkyl-3-formyl-1H-pyrazolium halide.

Formation of Fused and Bridged Heterocyclic Systems

The aldehyde group at the C3 position of 1-Pentyl-1H-pyrazole-3-carbaldehyde is a versatile functional group for the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines.

Pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of 3-aminopyrazoles with various 1,3-dielectrophilic compounds. mdpi.com Alternatively, pyrazole-3-carbaldehydes can serve as precursors. For instance, the reaction of pyrazole-3-carbaldehyde with 3-aminopyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net A rhodium(III)-catalyzed three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides provides another route to these fused systems. nih.gov

The general strategy involves the condensation of the aldehyde group of 1-Pentyl-1H-pyrazole-3-carbaldehyde with a suitable binucleophile. For example, reaction with an aminopyrazole could proceed via initial imine formation followed by cyclization and aromatization to yield the pyrazolo[1,5-a]pyrimidine core. mdpi.comrsc.org The specific reaction conditions, such as the choice of catalyst and solvent, can influence the regioselectivity and yield of the final product. mdpi.com

| Reactant with 1-Pentyl-1H-pyrazole-3-carbaldehyde | Fused/Bridged System Formed | Key Reaction Type |

|---|---|---|

| 3-Aminopyrazole derivatives | Pyrazolo[1,5-a]pyrimidines | Condensation, Cyclization |

| Compounds with active methylene and amino groups (e.g., amino-ketones) | Various fused pyrazolo-pyridines or pyrimidines | Knoevenagel condensation, Cyclization |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 1-Pentyl-1H-pyrazole-3-carbaldehyde is crucial for optimizing reaction conditions and predicting outcomes.

Palladium-Catalyzed Cross-Coupling Reactions:

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, follows a well-established catalytic cycle. youtube.comrsc.orgnobelprize.orgnih.gov The cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the halogenated pyrazole, forming a palladium(II) intermediate. nobelprize.orgnih.gov

Transmetalation (for Suzuki and Stille) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium(II) complex. nobelprize.org In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond. wikipedia.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. nobelprize.orgnih.gov

The presence of unprotected N-H groups in pyrazoles can sometimes inhibit these reactions by forming stable palladium-azolyl intermediates, which can act as the catalytic resting state. nih.gov However, the use of specific bulky phosphine (B1218219) ligands can often overcome this issue. nih.gov

Formation of Fused Heterocycles:

The formation of fused systems like pyrazolo[1,5-a]pyrimidines from pyrazole-3-carbaldehydes generally proceeds through a condensation-cyclization sequence. beilstein-journals.org For example, in the reaction with an aminopyrazole, the aldehyde first reacts with the amino group to form an imine intermediate. nih.gov This is followed by an intramolecular nucleophilic attack from a nitrogen atom of the aminopyrazole ring onto the pyrazole ring of the initial aldehyde, or a related cyclization pathway, leading to the fused ring system. The reaction can be catalyzed by acids or metals to facilitate the imine formation and subsequent cyclization steps. nih.gov In some cases, the reaction may proceed through a domino sequence, where multiple bonds are formed in a single pot. beilstein-journals.org

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Pentyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR, along with 2D NMR techniques, offer detailed insights into the connectivity and chemical environment of atoms within 1-Pentyl-1H-pyrazole-3-carbaldehyde and its derivatives.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring atoms.

For the parent compound, 1-Pentyl-1H-pyrazole-3-carbaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pentyl group and the pyrazole (B372694) ring. The aldehyde proton would appear as a singlet at a characteristic downfield chemical shift. The protons on the pyrazole ring would exhibit specific splitting patterns and chemical shifts depending on their position.

In derivatives, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the aromatic protons from the phenyl groups introduce additional signals in the downfield region of the spectrum. For instance, in the ¹H NMR spectrum of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide, the pyrazole proton (H-5) appears as a singlet at δ 8.56 ppm, while the azomethine proton (-N=CH-) resonates at δ 8.69 ppm. ekb.eg

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

The ¹³C NMR spectrum of 1-Pentyl-1H-pyrazole-3-carbaldehyde would display signals for each unique carbon atom. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift. The carbons of the pyrazole ring and the pentyl group would also have distinct resonances.

For example, in a related derivative, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the carbonyl carbon signal is observed at 194.7 ppm. mdpi.com In another example, 1-(p-tolyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde, the carbon signals for the pyrazole and aromatic rings, as well as the methyl group, are observed at specific chemical shifts, including the C=N signal at δ 154.36 ppm and the methyl carbon at δ 21.39 ppm. ekb.eg

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons.

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the pentyl chain and on the pyrazole ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 1-Pentyl-1H-pyrazole-3-carbaldehyde would exhibit characteristic absorption bands for:

C=O stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.

C-H stretching of the aldehyde proton, usually seen as a pair of weak bands around 2720 and 2820 cm⁻¹.

C=N and C=C stretching of the pyrazole ring, generally appearing in the 1500-1600 cm⁻¹ region. researchgate.net

C-H stretching and bending of the pentyl group's alkyl chain.

For instance, the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one shows a strong C=O stretching band at 1663 cm⁻¹ and C=N/C=C stretching vibrations in the 1570–1615 cm⁻¹ range. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

The mass spectrum of 1-Pentyl-1H-pyrazole-3-carbaldehyde would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the pentyl group and other characteristic fragments of the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of 1-Pentyl-1H-pyrazole-3-carbaldehyde and its derivatives. For example, HRMS is used to characterize 1,3,5-trisubstituted-1H-pyrazoles. researchgate.net

UV-Vis Spectroscopy

The electronic absorption spectra of pyrazole and its derivatives are characterized by π → π* transitions within the aromatic ring. The parent 1H-pyrazole exhibits a gas-phase absorption maximum (λmax) around 203 nm. umich.edu The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrazole ring.

For instance, alkyl and aryl substitutions, as well as the presence of other chromophoric groups, can significantly alter the electronic spectrum. In various solvents, pyrazole derivatives typically show absorption maxima in the UV region. For example, 3,5-dimethyl-1H-pyrazole and 3-(trifluoromethyl)-5-methyl-1H-pyrazole both display a λmax at 218 nm. nih.gov The introduction of phenyl groups causes a bathochromic (red) shift, as seen in 3,5-diphenyl-1H-pyrazole (λmax = 254 nm) and 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (λmax = 252 nm). nih.gov This shift is due to the extension of the π-conjugated system.

The aldehyde group at the C3 position acts as a chromophore and can further influence the electronic transitions. Studies on complex pyrazole derivatives, such as those incorporating a boron center, show absorption maxima in the blue region of the visible spectrum, with fluorescence emissions in the green region. chemmethod.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. The pyrazole ring is a planar, five-membered heterocycle. documentsdelivered.com Analysis of various pyrazole-carbaldehyde derivatives reveals key structural features.

For 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the crystal structure shows that the phenyl rings are not coplanar with the central pyrazole ring, with dihedral angles varying between them. asianpubs.org In the crystal packing of this molecule, dimers can be formed through intermolecular C—H···O hydrogen bonds. asianpubs.org Similarly, the structure of 3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde contains two independent molecules in the asymmetric unit with slightly different geometries, where the benzene (B151609) rings are twisted relative to the pyrazole core.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound, confirming its empirical formula. This method is routinely used to verify the purity and composition of newly synthesized compounds. For pyrazole derivatives, the experimental values are compared against the calculated values for the proposed chemical formula. The synthesis of various 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes has been confirmed through techniques including FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis. The successful synthesis of numerous diaryl pyrazole-4-carbaldehyde semicarbazone metal complexes has also been characterized using elemental analysis, among other spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 1 Pentyl 1h Pyrazole 3 Carbaldehyde

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. For organic molecules like pyrazole (B372694) derivatives, Density Functional Theory (DFT) and ab initio methods are the most prominent approaches. eurasianjournals.comderpharmachemica.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic properties of molecules. derpharmachemica.com It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. scispace.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. irjweb.com Methods like B3LYP are commonly used in conjunction with basis sets such as 6-31G or 6-311G to optimize molecular geometries and predict various properties. derpharmachemica.comscispace.com

A key application of DFT is the analysis of a molecule's electronic structure. This includes the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Conceptual DFT-Derived Reactivity Descriptors

| Property | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

This table represents general formulas used in DFT studies. Specific values for 1-Pentyl-1H-pyrazole-3-carbaldehyde are not available in the literature.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netuni-muenchen.de An MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color scale. uni-muenchen.de

Regions of negative potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like nitrogen and oxygen. nih.gov Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. nih.gov Green areas represent neutral or nonpolar regions. nih.gov For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group are expected to be key sites of negative potential. researchgate.netresearchgate.net

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. derpharmachemica.com By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. researchgate.net Comparing these theoretical spectra with experimental data helps in the assignment of vibrational modes to specific bonds and functional groups, such as C=O, C=N, C-H, and N-H stretching and bending vibrations. nih.govresearchgate.net This comparison can confirm the molecular structure and provide insights into bonding characteristics. derpharmachemica.com

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results but are computationally more demanding than DFT. They are often used as a benchmark for less computationally expensive methods.

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide detailed information about the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.comkfupm.edu.sa MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in different environments, such as in a solvent. researchgate.netresearchgate.net

Conformational Analysis and Dynamic Behavior

The conformational landscape of 1-pentyl-1H-pyrazole-3-carbaldehyde is primarily dictated by the flexibility of the N-pentyl group and the orientation of the carbaldehyde substituent. While specific computational studies on this exact molecule are not extensively available, the conformational preferences can be inferred from theoretical investigations of related N-alkylated heterocyclic systems.

The pentyl chain, being a flexible alkyl group, can adopt numerous conformations arising from rotation around its C-C single bonds. These rotations lead to various spatial arrangements of the pentyl group relative to the pyrazole ring. Computational studies on long-chain N-alkyl heterocycles suggest that extended, all-trans conformations of the alkyl chain are generally low in energy. rsc.org However, gauche interactions can lead to folded conformations, and the energy differences between these states are often small, resulting in a dynamic equilibrium of multiple conformers at room temperature. The presence of a solvent can further influence the conformational equilibrium by stabilizing certain conformers through solute-solvent interactions.

The orientation of the 3-carbaldehyde group relative to the pyrazole ring is another key conformational feature. The rotation around the C3-C(aldehyde) bond determines whether the aldehyde group is syn or anti with respect to the N2 atom of the pyrazole ring. The planarity of the pyrazole ring and the aldehyde group is generally favored to maximize π-conjugation.

Due to the conformational flexibility of the pentyl group, 1-pentyl-1H-pyrazole-3-carbaldehyde is expected to exhibit dynamic behavior in solution, with rapid interconversion between different conformers. This dynamic nature can be investigated using techniques like variable-temperature NMR spectroscopy, which can provide information on the energy barriers between different rotational isomers.

Studies of Intermolecular Interactions and Self-Association

The molecular structure of 1-pentyl-1H-pyrazole-3-carbaldehyde allows for a variety of intermolecular interactions that can lead to self-association and influence its crystalline packing. The key functional groups involved in these interactions are the pyrazole ring, the pentyl chain, and the carbaldehyde group.

Hydrogen Bonding: Although the N1 position is alkylated, the pyrazole ring still possesses a nitrogen atom at the N2 position with a lone pair of electrons, which can act as a hydrogen bond acceptor. The aldehyde oxygen also has lone pairs and can participate in hydrogen bonding as an acceptor. In the presence of suitable hydrogen bond donors, these sites can form intermolecular hydrogen bonds.

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with adjacent pyrazole rings. These interactions, although weaker than hydrogen bonds, can play a crucial role in the supramolecular assembly of the molecules in the crystal.

Theoretical Studies on Tautomerism of Pyrazole Carbaldehydes

Tautomerism is a significant phenomenon in many pyrazole derivatives, particularly those with a hydrogen atom on one of the ring nitrogens (annular tautomerism). This leads to the existence of two or more tautomeric forms that can interconvert.

However, in the case of 1-pentyl-1H-pyrazole-3-carbaldehyde, the nitrogen atom at the 1-position is substituted with a pentyl group. This substitution effectively blocks annular tautomerism, as there is no proton to migrate between the two nitrogen atoms of the pyrazole ring. Therefore, 1-pentyl-1H-pyrazole-3-carbaldehyde exists as a single annular tautomer.

While annular tautomerism is absent, other forms of tautomerism, such as keto-enol tautomerism involving the carbaldehyde group, are theoretically possible but generally not significant for simple aldehydes. The aldehyde form is overwhelmingly more stable than its enol counterpart.

Theoretical studies on unsubstituted or N-H pyrazole-carbaldehydes have explored the relative stabilities of different annular tautomers and their interconversion barriers. nih.govnih.gov These studies often employ computational methods like Density Functional Theory (DFT) to calculate the energies of the different tautomeric forms and the transition states connecting them. Such calculations have shown that the position of the substituent on the pyrazole ring can significantly influence the tautomeric equilibrium. nih.gov

Prediction of Reactivity and Mechanistic Pathways

The reactivity of 1-pentyl-1H-pyrazole-3-carbaldehyde is primarily governed by the chemical properties of the pyrazole ring and the carbaldehyde functional group. Theoretical and computational studies on related pyrazole aldehydes can provide insights into the likely reaction pathways and mechanisms.

Reactions of the Aldehyde Group: The carbaldehyde group is a versatile functional group that can undergo a wide range of reactions. These include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols (via reduction with agents like sodium borohydride), cyanohydrins, and imines (through reaction with amines).

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by a base. These reactions are important for the synthesis of more complex heterocyclic systems. nih.gov

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromic acid.

Reactions involving the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and is generally stable. However, it can undergo certain reactions:

Electrophilic Substitution: While the pyrazole ring is generally less reactive towards electrophilic substitution than benzene (B151609), reactions such as nitration and halogenation can occur, typically at the 4-position. The presence of the deactivating carbaldehyde group at the 3-position would likely make electrophilic substitution more difficult.

Metal-Catalyzed Cross-Coupling Reactions: The pyrazole ring can be functionalized through various metal-catalyzed cross-coupling reactions, although this often requires prior halogenation of the ring.

Mechanistic Pathways: Computational studies can be employed to model the reaction mechanisms of pyrazole aldehydes. For instance, DFT calculations can be used to determine the structures and energies of reactants, transition states, and products for reactions such as nucleophilic additions and condensations. This allows for the elucidation of the reaction pathway and the identification of the rate-determining step. Mechanistic studies on the synthesis of pyrazole derivatives often point to cyclization and condensation as key steps. nih.gov

Applications of 1 Pentyl 1h Pyrazole 3 Carbaldehyde in Synthetic Organic Chemistry and Materials Science

As a Versatile Building Block for Complex Molecule Synthesis

The reactivity of the aldehyde functional group, coupled with the stability and aromaticity of the pyrazole (B372694) core, allows 1-Pentyl-1H-pyrazole-3-carbaldehyde to participate in a wide array of chemical transformations. This makes it an essential starting material or intermediate for the synthesis of more intricate molecular architectures.

One of the primary applications of pyrazole-3-carbaldehydes, including the 1-pentyl derivative, is in condensation reactions. umich.edu The aldehyde group readily reacts with compounds containing active methylene (B1212753) groups, as well as with amines, hydrazines, and hydroxylamines, to form a variety of new carbon-carbon and carbon-nitrogen bonds. umich.edu These reactions are fundamental in constructing larger, more complex molecules with potential biological activities. For instance, the condensation of pyrazole aldehydes with various amines leads to the formation of Schiff bases, which are important intermediates in their own right and have been investigated for their diverse pharmacological properties. researchgate.net

Furthermore, the pyrazole aldehyde can undergo oxidation to the corresponding carboxylic acid or reduction to the alcohol, providing access to other important classes of compounds. umich.edu These transformations expand the synthetic utility of the 1-pentyl-1H-pyrazole-3-carbaldehyde scaffold, enabling its incorporation into a broader range of target molecules. The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes and can be adapted for 3-carbaldehyde derivatives. ktu.edusemanticscholar.org This reaction highlights the synthetic accessibility of the pyrazole aldehyde core structure itself. ktu.edusemanticscholar.org

The following table summarizes some of the key reactions where 1-Pentyl-1H-pyrazole-3-carbaldehyde can serve as a versatile building block:

| Reaction Type | Reactant | Product Type | Significance in Complex Molecule Synthesis |

| Condensation | Active Methylene Compounds | Pyrazolyl Chalcones, etc. | Formation of carbon-carbon bonds, extending the carbon framework. |

| Condensation | Amines | Schiff Bases (Imines) | Introduction of new C=N bonds, precursors to various heterocyclic systems. |

| Condensation | Semicarbazide/Thiosemicarbazide | Semicarbazones/Thiosemicarbazones | Building blocks for further heterocyclic synthesis. |

| Oxidation | Oxidizing Agents | Pyrazole-3-carboxylic acid | Access to pyrazole amides and esters. |

| Reduction | Reducing Agents | Pyrazolyl-3-methanol | Access to pyrazole-based ethers and esters. |

Precursor for Advanced Materials

The unique electronic and structural properties of the pyrazole ring make 1-Pentyl-1H-pyrazole-3-carbaldehyde an attractive precursor for the development of advanced materials with novel functionalities. The aldehyde group provides a convenient handle for polymerization and for grafting the pyrazole moiety onto various substrates.

Research has shown that pyrazole-containing compounds can be utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to the formation of extended, ordered structures. The aldehyde functionality can be further modified to introduce other coordinating groups, allowing for the design of materials with specific catalytic, sensing, or gas storage properties.

Moreover, pyrazole derivatives have been investigated for their applications in materials with interesting photophysical properties. For example, the synthesis of fluorescent boron complexes has been achieved using pyrazole-4-carbaldehyde derivatives, demonstrating their potential in the development of new dyes and sensors. ktu.edu These complexes can exhibit aggregation-induced emission enhancement, a desirable property for various optical applications. ktu.edu While this specific research used a different isomer, the underlying principles can be extended to materials derived from 1-Pentyl-1H-pyrazole-3-carbaldehyde. The incorporation of the pyrazole scaffold into polymers can also impart desirable thermal and chemical stability to the resulting materials.

Role in the Design of Novel Pyrazole Scaffolds for Chemical Research

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds and approved drugs. researchgate.netnih.gov 1-Pentyl-1H-pyrazole-3-carbaldehyde serves as a crucial starting point for the synthesis of novel pyrazole-based scaffolds, which are then explored for their potential therapeutic applications.

The aldehyde group is a key functional group for elaborating the pyrazole core into a diverse range of heterocyclic systems. Through multi-component reactions and cyclocondensation reactions, the aldehyde can be transformed into various fused and substituted pyrazole derivatives. For instance, it can be a precursor for the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other fused heterocyclic systems that are of significant interest in medicinal chemistry.

The ability to introduce a pentyl group at the N1 position allows for the modulation of the lipophilicity of the resulting compounds, which can have a significant impact on their pharmacokinetic and pharmacodynamic properties. Synthetic methodologies, such as the Knorr pyrazole synthesis and Paal-Knorr synthesis, provide versatile routes to a wide array of pyrazole derivatives, and intermediates like 1-Pentyl-1H-pyrazole-3-carbaldehyde are central to these synthetic strategies. researchgate.net The development of new synthetic routes to functionalized pyrazoles, including those starting from pyrazole aldehydes, is an active area of research aimed at expanding the chemical space available for drug discovery. ktu.eduorganic-chemistry.org

The following table highlights some of the novel pyrazole scaffolds that can be accessed from 1-Pentyl-1H-pyrazole-3-carbaldehyde:

| Target Scaffold | Synthetic Approach | Potential Applications |

| Pyrazolo[3,4-b]pyridines | Condensation with β-ketoesters followed by cyclization | Kinase inhibitors, anticancer agents |

| Pyrazolo[3,4-d]pyrimidines | Reaction with urea (B33335) or thiourea (B124793) derivatives | Antiviral, anticancer, and anti-inflammatory agents |

| Substituted Pyrazole-3-carboxamides | Oxidation to the carboxylic acid followed by amidation | Diverse biological activities |

| Pyrazolyl-substituted heterocycles | Condensation followed by intramolecular cyclization | Broad spectrum of pharmacological activities |

Q & A

Q. What synthetic routes are most reliable for preparing 1-Pentyl-1H-pyrazole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, a common approach for pyrazole carbaldehydes. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with a Vilsmeier reagent (POCl₃/DMF) . Subsequent nucleophilic substitution with pentanol in the presence of K₂CO₃ as a base can introduce the pentyl group. Optimization involves controlling reaction time (12–24 hours), temperature (80–100°C), and stoichiometry (1:1.2 ratio of starting material to nucleophile) to minimize side products like over-alkylated derivatives .

Q. Which spectroscopic techniques are critical for characterizing 1-Pentyl-1H-pyrazole-3-carbaldehyde, and what key spectral markers should be analyzed?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and pyrazole ring carbons (δ ~140–160 ppm). IR spectroscopy identifies the C=O stretch of the aldehyde (~1680–1720 cm⁻¹) and C=N pyrazole vibrations (~1520–1560 cm⁻¹). Mass spectrometry (EI/ESI) verifies the molecular ion peak (m/z = theoretical molecular weight) and fragmentation patterns, such as loss of the pentyl chain (e.g., [M−C₅H₁₁]+) .

Q. How can purity and stability of 1-Pentyl-1H-pyrazole-3-carbaldehyde be assessed during storage?

- Methodological Answer : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV detection). Stability tests under varying temperatures (4°C, 25°C, 40°C) and humidity (0–75% RH) over 30 days can identify degradation products. Aldehyde oxidation to carboxylic acids is a common issue; adding stabilizers like BHT (0.1% w/w) or storing under inert gas (N₂/Ar) mitigates this .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the Vilsmeier-Haack reaction in synthesizing pyrazole carbaldehydes?

- Methodological Answer : The reaction proceeds via electrophilic attack at the electron-rich pyrazole ring position (C-3 or C-4). DFT calculations suggest that substituent effects (e.g., electron-donating groups at C-1) direct formylation to the less hindered position. For 1-pentyl derivatives, steric hindrance from the pentyl group favors formylation at C-3 over C-4. Kinetic studies (e.g., in situ NMR) can track intermediate formation (e.g., chlorinated intermediates) to validate the mechanism .

Q. How can X-ray crystallography resolve structural ambiguities in 1-Pentyl-1H-pyrazole-3-carbaldehyde derivatives?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between the pyrazole ring and aldehyde group. For example, in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde oxygen forms weak hydrogen bonds with adjacent molecules, influencing packing motifs. Crystallization solvents (e.g., ethanol/water mixtures) and slow evaporation are critical for obtaining high-quality crystals .

Q. What strategies are effective in analyzing contradictory bioactivity data for pyrazole carbaldehydes in antioxidant assays?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., DPPH vs. ABTS assays) may arise from solubility differences or assay interference (e.g., aldehyde groups reacting with free radicals). Normalize data using internal standards (e.g., Trolox) and validate via dose-response curves (3–5 replicates per concentration). Computational docking (e.g., AutoDock Vina) can correlate substituent effects (e.g., electron-withdrawing groups at C-3) with binding affinity to antioxidant targets like Keap1-Nrf2 .

Q. How do reaction conditions influence the formation of byproducts in nucleophilic substitution reactions of pyrazole carbaldehydes?

- Methodological Answer : Byproducts like dimerized aldehydes or over-alkylated derivatives form under excess nucleophile or prolonged reaction times. Use HPLC-MS to identify side products and optimize conditions:

- Temperature: Lower temperatures (≤60°C) reduce aldol condensation.

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve solubility of pentanol.

- Catalyst: K₂CO₃ (2 equiv.) enhances nucleophilicity without promoting elimination .

Methodological Tables

Q. Table 1. Key Spectral Data for 1-Pentyl-1H-pyrazole-3-carbaldehyde

Q. Table 2. Optimization of Nucleophilic Substitution Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | >85% yield |

| Reaction Time | 12–16 hours | Minimizes dimerization |

| Base (K₂CO₃) | 2.0 equiv. | Prevents over-alkylation |

| Solvent | DMF | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.